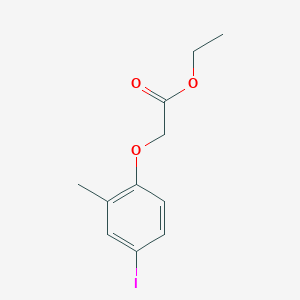

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester

Description

"(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester" is an aromatic acetic acid ethyl ester derivative featuring a 4-iodo-2-methylphenoxy substituent. Its molecular formula is C₁₁H₁₃IO₃, with a calculated molecular weight of 306.099 g/mol (based on analogous compounds like Ethyl (2-iodophenoxy)acetate, ). The compound combines a halogen (iodine) and an alkyl (methyl) group on the phenolic ring, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name |

ethyl 2-(4-iodo-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLLPEKXTLWIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester generally involves three key steps:

- Formation of the phenol intermediate bearing the 4-iodo and 2-methyl substituents.

- Alkylation of the phenol with ethyl bromoacetate or equivalent haloacetic ester to form the phenoxyacetic acid ethyl ester.

- Purification and characterization of the final product.

The iodine substituent is introduced either by direct iodination of a suitable phenol precursor or via halogen exchange reactions on an aryl precursor.

Preparation of the Phenol Intermediate

A common approach is to start from 4-iodo-2-methylphenol or to iodinate 2-methylphenol selectively at the 4-position. Iodination can be achieved using iodine in the presence of oxidizing agents or by electrophilic aromatic substitution under controlled conditions.

- Iodination is typically performed in polar aprotic solvents or acetic acid mixtures.

- Temperature control (e.g., 45–90 °C) is critical to avoid over-iodination or side reactions.

- The presence of the methyl group at the 2-position directs iodination to the 4-position due to steric and electronic effects.

Alkylation to Form the Phenoxyacetic Acid Ethyl Ester

The core reaction for preparing this compound is the alkylation of the phenol with ethyl bromoacetate or a monohaloacetic acid ester salt.

- The phenol is first deprotonated using a strong base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., methyl ethyl ketone, dimethylformamide, or tetrahydrofuran).

- Ethyl bromoacetate is then added, and the mixture is stirred at room temperature or slightly elevated temperatures (up to 50 °C) overnight.

- The reaction progress is monitored by HPLC or TLC to ensure complete conversion.

- Excess alkylating agent may be added if residual starting material is detected.

This method is supported by patent literature describing similar phenoxyacetic acid derivatives, where potassium carbonate in methyl ethyl ketone was used to facilitate nucleophilic substitution on the haloacetate.

Iodination Post-Alkylation (Alternative Route)

Alternatively, the alkylation can be performed on a 2-methylphenol derivative first, followed by selective iodination of the phenoxyacetic acid ethyl ester. This approach uses iodine in the presence of potassium iodide and a base in solvents like dimethylformamide at room temperature for 12 hours, followed by quenching with sodium thiosulfate to remove excess iodine.

Purification and Isolation

- After completion, the reaction mixture is typically diluted with water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- The crude product can be purified by recrystallization from solvents such as isopropanol or by silica gel chromatography using ethyl acetate/dichloromethane mixtures.

- Final drying under vacuum yields the pure this compound.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol iodination | Iodine + KI, base (e.g., K2CO3) | DMF or Acetic acid | 25–90 °C | 60–80 | Selective 4-position iodination |

| Phenol deprotonation | K2CO3 or NaH | MEK, DMF, or THF | 0 to 50 °C | — | Use slight excess base for full deprotonation |

| Alkylation with ethyl bromoacetate | Ethyl bromoacetate, base | MEK, DMF, or DMSO | RT to 50 °C | 75–90 | Overnight stirring, possible addition of extra alkylating agent |

| Workup and purification | Extraction, washing, drying, chromatography/recrystallization | Ethyl acetate, isopropanol | Ambient | — | Purity >95% achievable |

Detailed Research Findings

- The reaction of 4-iodo-2-methylphenol with ethyl bromoacetate in the presence of potassium carbonate in methyl ethyl ketone at room temperature overnight yields the desired ester with high conversion, as confirmed by HPLC analysis.

- Increasing the amount of ethyl bromoacetate can drive the reaction to completion when residual phenol remains.

- Iodination of the phenoxyacetic acid ethyl ester can be efficiently performed in dimethylformamide with iodine and potassium iodide at room temperature, avoiding harsh conditions that might degrade the ester functionality.

- Purification by crystallization from isopropanol or silica gel chromatography ensures removal of side products and unreacted starting materials, yielding a product suitable for further use in synthesis or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Deiodinated phenoxyacetic acid ethyl ester.

Substitution: Various substituted phenoxyacetic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is being explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing more complex therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting conditions such as arthritis and chronic pain.

Case Study:

A recent study investigated the anti-inflammatory effects of various phenoxyacetic acid derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as anti-inflammatory agents .

Herbicidal Properties

This compound has been evaluated for its herbicidal activity against various weed species. Its application can potentially lead to the development of new herbicides that are effective at lower concentrations, thus reducing environmental impact.

Case Study:

In field trials, this compound showed promising results in controlling broadleaf weeds while exhibiting low toxicity to crops. This selectivity makes it an attractive candidate for integration into existing agricultural practices .

Polymer Development

This compound can be utilized in the synthesis of polymers and advanced materials. Its chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal properties and overall durability. This application is particularly relevant in industries requiring high-performance materials .

Enzyme Interaction Studies

The compound has been used in biochemical studies to investigate interactions with various enzymes and receptors. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways.

Case Study:

Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic regulation, highlighting its potential utility in metabolic research .

Mechanism of Action

The mechanism of action of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The iodine atom and the phenoxyacetic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester" with structurally related esters, focusing on substituent effects, physical properties, and applications:

Table 1: Structural and Functional Comparison of Phenoxy Acetic Acid Ethyl Esters

Key Comparisons:

Substituent Effects on Reactivity and Stability: Iodine vs. Chlorine/Nitro: The iodine atom in the target compound contributes to higher molecular weight and polarizability compared to chloro or nitro analogs. Iodine’s weaker electronegativity (vs.

Physical Properties: Melting/Boiling Points: Halogenated esters generally exhibit higher boiling points due to increased molecular weight and polarity. Solubility: Iodo and benzyloxy groups enhance lipophilicity, favoring solubility in organic solvents, while hydroxy/methoxy groups (e.g., natural esters ) improve water miscibility.

Applications: Pharmaceutical Intermediates: Nitro- and chloro-substituted esters are intermediates in anticoagulants (e.g., apixaban precursors ) or antihyperlipidemics (e.g., fibrates ). The target compound’s iodine substituent may position it for use in radiopharmaceuticals or as a crystallography aid. Agrochemicals: Phenoxy esters with lipophilic groups (e.g., benzyloxy ) are common in herbicides; the methyl-iodo combination could offer unique pesticidal activity.

Research Findings and Data Gaps

- Synthetic Challenges : Positional isomerism (e.g., 4-iodo vs. 2-iodo) significantly impacts reactivity. For instance, para-substituted iodine allows more efficient conjugation than ortho-substituted analogs, affecting reaction yields in cross-coupling chemistry .

- Biological Activity: Halogenated phenoxy esters often exhibit antimicrobial or anticancer properties. While the target compound’s bioactivity remains unstudied, related chloro- and nitro-derivatives show promise in preclinical models .

- Stability Studies : Esters with electron-withdrawing groups (e.g., nitro ) hydrolyze faster under basic conditions, whereas bulky substituents (e.g., methyl) may delay degradation.

Biological Activity

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a phenoxy group, an acetic acid moiety, and an ethyl ester, which contribute to its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It has been noted for its potential as a selective PPAR (Peroxisome Proliferator-Activated Receptor) modulator, influencing fatty acid metabolism and lipid regulation in vivo .

- Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in vitro:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 15.63 | Doxorubicin | 10.38 |

| MCF-7 (Breast) | 0.11 | Tamoxifen | 0.20 |

| HCT-116 (Colon) | 26.1 | Etoposide | 0.42 |

| PC-3 (Prostate) | 34.3 | Combretastatin-A4 | 0.79 |

These results indicate that the compound exhibits promising cytotoxicity, particularly against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Case Study 1: Liver Toxicity Induced by Related Compounds

A case reported in Sri Lanka highlighted liver injury associated with exposure to chlorophenoxy herbicides, such as MCPA, which share structural similarities with this compound. The patient exhibited mixed hepatocellular and cholestatic damage after prolonged exposure, emphasizing the importance of understanding the toxicological profiles of phenoxyacetic compounds .

Case Study 2: PPAR Modulation

In vivo studies on related compounds have demonstrated their efficacy in correcting plasma lipid levels through PPAR modulation. These findings suggest that this compound may also possess similar modulatory effects on metabolic pathways .

Research Findings

Recent research has focused on optimizing the structure of phenoxyacetic acid derivatives to enhance their biological activity. Modifications in substituents have shown varying impacts on potency, indicating that further structural optimizations could lead to more effective therapeutic agents.

- Structural Activity Relationship (SAR) : Studies indicate that electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it.

- In Vivo Efficacy : Ongoing research aims to evaluate the in vivo efficacy of these compounds in animal models to better understand their therapeutic potential.

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester?

- Methodological Answer : The synthesis can be adapted from analogous phenoxyacetic esters. A typical protocol involves refluxing 4-iodo-2-methylphenol with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate (0.075 mol) as a base for 8 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with NaOH (10%) and water to remove unreacted phenol and salts . Modifications may include adjusting stoichiometry or solvent polarity for higher yields.

Q. How can the purity and structural integrity of the synthesized compound be confirmed?

- Methodological Answer :

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/I/O percentages (tolerance ≤0.5%) .

- Spectroscopy : Use H/C NMR to confirm ester carbonyl (~170 ppm) and aromatic protons (δ 6.5–7.5 ppm). IR can validate the ester C=O stretch (~1740 cm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHIO (expected m/z: 320.99).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in related iodophenoxy acetamides) provides bond lengths and angles .

Advanced Research Questions

Q. How can iodine loss during synthesis under reflux conditions be mitigated?

- Methodological Answer : Iodine’s lability under thermal/oxidative conditions requires:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative deiodination.

- Low-Temperature Alternatives : Use microwave-assisted synthesis or phase-transfer catalysis (e.g., solid-liquid conditions as in cyclic amino acid derivatives) to reduce thermal stress .

- Protecting Groups : Temporarily protect the iodine moiety (e.g., as a silyl ether) during harsh steps.

Q. How to resolve discrepancies between predicted and observed spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- 2D NMR Analysis : Employ HMBC (heteronuclear multiple-bond correlation) and COSY (correlation spectroscopy) to assign coupling patterns and verify connectivity (e.g., HMBC correlations between methyl groups and aromatic protons) .

- Computational Validation : Compare experimental H/C shifts with DFT-calculated values (software: Gaussian, ORCA).

- Crystallographic Validation : If available, cross-reference with X-ray data of structurally related compounds (e.g., 2-(4-iodophenoxy)acetamide derivatives) .

Design a regioselective protocol to introduce methyl and iodo groups on the phenol precursor.

- Methodological Answer :

- Directed Metalation : Use a directing group (e.g., -OMe) to guide iodination at the para position via iodonium ion formation. Subsequent demethylation and methylation at the ortho position can achieve 4-iodo-2-methyl substitution.

- Protection/Deprotection : Protect the phenol as a silyl ether, perform iodination (NIS/AgOTf), then methylate using MeI/KCO in DMSO .

- Cross-Coupling : Apply Suzuki-Miyaura coupling with pre-functionalized aryl boronic acids.

Data Contradiction Analysis

Q. Why might melting point or solubility data conflict across studies?

- Methodological Answer : Discrepancies arise from:

- Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing.

- Impurity Profiles : Residual solvents or unreacted starting materials alter physical properties.

- Measurement Variability : Use standardized methods (e.g., DSC for melting points, HPLC for purity ≥97%) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.